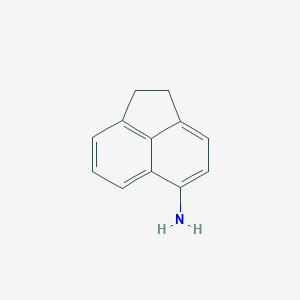

1,2-Dihydroacenaphthylen-5-amin

Übersicht

Beschreibung

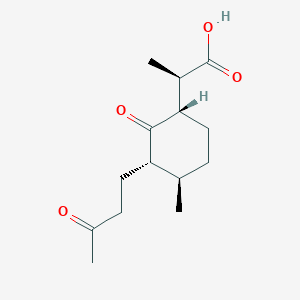

5-Aminoacenaphthene is a member of naphthalenes.

Wissenschaftliche Forschungsanwendungen

Antitumor-Aktivität

5-Aminoacenaphthen: wurde auf sein Potenzial als Antitumormittel untersucht. Derivate dieser Verbindung haben Aktivität gegen verschiedene humane solide Tumorzelllinien gezeigt, darunter nicht-kleinzelliger Lungenkrebs, Kolonadenokarzinom, Brustkrebs, Melanom und Bauchspeicheldrüsenkrebs . Die Synthese neuer Acenaphthen-Derivate, insbesondere solcher mit einem Thiazol-Rückgrat, stand im Mittelpunkt, um das Spektrum der pharmazeutischen Anwendungen in der Krebstherapie zu erweitern .

Synthese neuer Derivate

Die Verbindung dient als Vorläufer bei der Synthese einer Reihe von Acenaphthen-Derivaten. Diese Derivate werden mit dem Ziel synthetisiert, neue Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen zu entdecken. Die chemische Struktur von 5-Aminoacenaphthen ermöglicht die Einführung verschiedener funktioneller Gruppen, was zur Entwicklung von Verbindungen mit verschiedenen biologischen Aktivitäten führen kann .

Forschung zu biologischen Eigenschaften

Die Forschung zu den biologischen Eigenschaften von 5-Aminoacenaphthen-Derivaten hat eine Vielzahl von Aktivitäten ergeben, darunter antimykotische, antimikrobielle, entzündungshemmende und insektizide Eigenschaften . Dies macht die Verbindung zu einem wertvollen Ausgangspunkt für die Entwicklung neuer Behandlungen und Therapien in verschiedenen Bereichen der Medizin und Landwirtschaft.

Analyse der chemischen Eigenschaften

5-Aminoacenaphthen: wird auch bei der Untersuchung chemischer Eigenschaften wie Reaktivität, Stabilität und Wechselwirkung mit anderen Stoffen verwendet. Seine Molekülstruktur wird mit Techniken wie NMR und MS analysiert, die Einblicke in sein Verhalten in verschiedenen chemischen Umgebungen liefern .

Eigenschaften

IUPAC Name |

1,2-dihydroacenaphthylen-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUAWMJVEYFVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196877 | |

| Record name | 5-Aminoacenaphthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4657-93-6 | |

| Record name | 5-Aminoacenaphthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoacenaphthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoacenaphthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminoacenaphthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINOACENAPHTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G19YX7I9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential carcinogenic effects of 5-Aminoacenaphthene?

A: Research suggests that 5-Aminoacenaphthene exhibits carcinogenic properties. In a study on mice, intraperitoneal injections of the compound over 18 months led to the development of malignant tumors, including leukemia and reticulum cell sarcoma, in approximately 40% of the subjects []. Furthermore, implantation of wax pellets containing 5-Aminoacenaphthene into the bladders of mice resulted in a mild carcinogenic effect on the epithelium []. These findings highlight the need for careful evaluation of the compound's use in industrial settings to mitigate potential occupational health risks.

Q2: How is 5-Aminoacenaphthene metabolized in the liver, and what are the implications for its mutagenicity?

A: Studies using rat liver supernatant show that 5-Aminoacenaphthene undergoes both oxidation and reduction reactions []. Major metabolites include hydroxylated forms like 1-hydroxy-5-Aminoacenaphthene and 2-hydroxy-5-Aminoacenaphthene, as well as oxidized derivatives such as 1-oxo-5-Aminoacenaphthene and 2-oxo-5-Aminoacenaphthene []. Importantly, some of these metabolites, particularly 1-hydroxy-5-nitroacenaphthene and 1-oxo-5-nitroacenaphthene, exhibit significant mutagenicity in assays with Salmonella typhimurium TA 98 []. This suggests that metabolic activation plays a key role in the compound's mutagenic potential.

Q3: Can you describe a specific chemical synthesis utilizing 5-Aminoacenaphthene?

A: 5-Aminoacenaphthene can be used to synthesize heterocyclic compounds with potential applications as fluorescent brighteners. One example involves the reaction of 5-Aminoacenaphthene with pyruvic acid in ethanol, which yields 6-methyl-[acenaphtheno-5′,4′-2,3-pyridine]-4-carboxylic acid []. This carboxylic acid derivative can then be decarboxylated using soda-lime to obtain 6-methyl-[acenaphtheno-5′,4′-2,3-pyridine] [].

Q4: How does 5-Aminoacenaphthene behave in electrophilic substitution reactions?

A: While not directly addressed in the provided abstracts, a study focuses on the synthesis and electrophilic substitution reactions of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole []. Though this derivative is structurally distinct from 5-Aminoacenaphthene, it highlights the reactivity of the acenaphthene core towards electrophilic attack. Further research is needed to fully elucidate the specific reactivity and regioselectivity of electrophilic substitution reactions on 5-Aminoacenaphthene itself.

Q5: How is 13C NMR spectroscopy used to analyze 5-Aminoacenaphthene?

A: 13C NMR spectroscopy is a powerful tool for structural characterization, and it has been used to fully assign the 13C NMR spectrum of 5-Aminoacenaphthene []. This analysis allows for the identification and differentiation of individual carbon atoms within the molecule, providing valuable information about its structure and electronic environment. Comparisons with related compounds like 1-aminonaphthalene can reveal subtle structural influences on the 13C NMR shifts [].

Q6: What applications do derivatives of 5-Aminoacenaphthene have in the textile industry?

A: Derivatives of 5-Aminoacenaphthene, particularly azo compounds and triazoles, show promise as dyes and fluorescent brighteners for textiles like polyester and polyamide fibers [, ]. For example, 4-arylazo-5-acetamido acenaphthenes and 4-arylazo-5-N-(p-cyanoethylamino)acenaphthenes, synthesized from 5-Aminoacenaphthene, produce a range of colors from golden yellow to scarlet when applied to these fabrics []. Additionally, 8-N-(aryl/hetaryl)-8H-acenaphtho[4, 5-d][1, 2, 3]triazoles, also derived from 5-Aminoacenaphthene, demonstrate excellent fluorescent brightening properties on polyester fibers [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)